Pholedrine sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Pholedrine sulphate can be synthesized through various synthetic routes. One common method involves the methylation of 4-hydroxyamphetamine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Pholedrine sulphate undergoes several types of chemical reactions, including:

Oxidation: Pholedrine can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert pholedrine to its corresponding amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group or the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Cardiovascular Applications

Pholedrine sulphate acts primarily as a cardiovascular agent. It exerts hypertensive effects, increasing blood pressure and heart rate through adrenergic stimulation. High doses can lead to severe complications, including respiratory paralysis and hyperthermia, as evidenced by a case study involving a 15-year-old girl who experienced critical agitation and hallucinations due to pholedrine intoxication. Toxicological analysis revealed significant concentrations of pholedrine in her blood and urine, highlighting its potent physiological effects and the risks associated with misuse .

Diagnostic Uses in Ophthalmology

One of the primary applications of this compound is in ophthalmology, particularly for diagnosing Horner's syndrome. As a topical agent, it induces pupil dilation by mimicking the effects of norepinephrine on the sympathetic nervous system. This property allows clinicians to assess neurological conditions effectively .

Teratogenic Studies

Research has investigated the teratogenic potential of pholedrine when used by pregnant women. A comprehensive study involving over 60,000 cases found no significant association between pholedrine use during pregnancy and congenital abnormalities in infants. The findings suggest that pholedrine does not pose a higher risk for adverse birth outcomes compared to controls, providing valuable insights into its safety profile during pregnancy .

Wastewater-Based Epidemiology

Recent studies have identified pholedrine as a potential biomarker for methamphetamine disposal in wastewater analysis. By measuring the levels of pholedrine in wastewater samples, researchers can estimate methamphetamine consumption within communities more accurately than relying solely on the parent compound. This application has been demonstrated in studies from South Australia and New Zealand, where correlations between pholedrine levels and direct disposal events were established .

Performance Enhancement Research

There have been investigations into the use of pholedrine as a performance-enhancing substance due to its stimulant properties. While some studies suggest it may improve alertness and focus, the evidence remains inconclusive and raises concerns about serious side effects that could outweigh potential benefits .

Analytical Chemistry Applications

Pholedrine is utilized in analytical chemistry for toxicological assessments. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS) methods have been developed to detect pholedrine in biological fluids with high sensitivity and specificity. For instance, a study established a limit of detection at 0.8 ng/ml, demonstrating its utility in forensic toxicology .

Mécanisme D'action

Pholedrine sulphate exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. This results in vasoconstriction, increased heart rate, and pupil dilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Pholedrine sulphate is structurally similar to several other compounds, including:

Methamphetamine: Both are amphetamine derivatives, but pholedrine has a hydroxyl group at the para position.

Norpholedrine: Similar structure but lacks the N-methyl group.

Oxilofrine: Contains an additional hydroxyl group on the beta carbon.

Tyramine: A naturally occurring monoamine compound with a similar phenethylamine backbone. This compound is unique due to its specific hydroxylation pattern and its use in ophthalmology, which distinguishes it from other related compounds.

Propriétés

Numéro CAS |

6114-26-7 |

|---|---|

Formule moléculaire |

C20H32N2O6S |

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

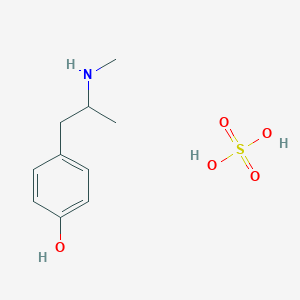

4-[2-(methylamino)propyl]phenol;sulfuric acid |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |

Clé InChI |

WUORSSYNZWHFQY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

SMILES canonique |

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Key on ui other cas no. |

6114-26-7 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant |

Numéros CAS associés |

370-14-9 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.